Siomycin A Exhibits Superior Potency and Broader Activity Against Human Cancer Cell Lines vs. Thiostrepton
Siomycin A demonstrates consistently lower IC50 values compared to thiostrepton across a panel of leukemia and liver cancer cell lines, indicating superior potency [1]. For instance, in CEM leukemia cells, the IC50 for Siomycin A is 0.73 µM, whereas thiostrepton's IC50 is 1.47 µM, representing a 2-fold increase in potency [1]. This trend is observed in multiple cell lines, confirming a broader and more potent anticancer profile [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.53 - 3.7 µM |
| Comparator Or Baseline | Thiostrepton: 0.73 - 6.0 µM |
| Quantified Difference | Siomycin A IC50 values are 1.4- to 2.6-fold lower than thiostrepton across the tested panel |
| Conditions | CEM, HL60, U937 (leukemia), and Hep-3B, Huh7, SK-Hep (liver cancer) cell lines; 72-hour growth inhibition assay |
Why This Matters
Lower IC50 values translate to higher potency at lower concentrations, reducing the amount of compound required for in vitro studies and potentially lowering off-target effects.
- [1] Bhat, Uppoor G., Marianna Halasi, and Andrei L. Gartel. 'Thiazole antibiotics target FoxM1 and induce apoptosis in human cancer cells.' PloS one 4.5 (2009): e5592. View Source
